molecular formula C20H23N3O3S2 B3000013 4-butoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide CAS No. 863512-06-5

4-butoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide

Cat. No.: B3000013
CAS No.: 863512-06-5
M. Wt: 417.54
InChI Key: UUOJFMUIOSCXSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative incorporating both thiazole and pyridine heterocyclic systems, designed for advanced pharmaceutical and biochemical research. This compound belongs to a class of molecules that have demonstrated significant potential as cytotoxic agents against human cancer cell lines. Structural analogs featuring the benzenesulfonamide-thiazole scaffold have shown pronounced activity against breast cancer cells (MCF-7), with certain derivatives exhibiting enhanced efficacy when combined with gamma radiation, suggesting utility as radiosensitizing agents in oncology research . The compound's molecular architecture, featuring a sulfonamide group linked to heteroaromatic systems, is characteristic of carbonic anhydrase inhibitors (CAIs) that target various human and pathogenic enzyme isoforms . The primary sulfonamide moiety (-SO₂NH₂) functions as a zinc-binding group that coordinates with the active site zinc ion in carbonic anhydrases, while the thiazole and pyridine rings contribute to selective interactions with different enzyme isoforms through tailored hydrophobic and electronic properties . Researchers can utilize this compound particularly for investigating the inhibition of cytosolic human carbonic anhydrase isoforms (hCA II and VII), which represent promising targets for managing neurological conditions, neuropathic pain, and epilepsy . Beyond human enzyme targeting, this chemical scaffold may also exhibit inhibitory activity against β-carbonic anhydrases from fungal pathogens such as Candida glabrata (CgNce103), suggesting potential applications in antifungal drug discovery research . The compound is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans. Researchers should handle this material with appropriate safety precautions in laboratory settings.

Properties

IUPAC Name

4-butoxy-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-2-3-13-26-18-6-8-19(9-7-18)28(24,25)22-12-10-17-15-27-20(23-17)16-5-4-11-21-14-16/h4-9,11,14-15,22H,2-3,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOJFMUIOSCXSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiazole and pyridine intermediates. One common method involves the nucleophilic addition reaction of (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates/isothiocyanates/isoselenocynates in acetone, with a catalytic amount of sodium hydroxide at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

4-butoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 4-butoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazole and pyridine rings can interact with biological macromolecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Characteristics

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
4-Butoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide C₂₂H₂₆N₃O₃S₂ ~476.58 Butoxy (C₄H₉O), pyridin-3-yl-thiazole High lipophilicity due to butoxy group; potential for π-π stacking via pyridine N/A
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) C₂₆H₂₇F₃N₅O₃S 548.2 Trifluoromethylphenyl-ureido, piperazine High yield (93.4%); trifluoromethyl enhances metabolic stability
Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f) C₂₄H₂₅ClN₅O₃S 514.2 Chlorophenyl-ureido, piperazine Moderate yield (89.1%); chlorine increases electrophilicity
3-Acetyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide C₂₀H₁₇F₃N₂O₃S₂ 454.5 Acetyl, trifluoromethylphenyl-thiazole Compact structure; acetyl group may reduce membrane permeability
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide C₁₈H₁₇N₃O₂S 355.4 Anilinopyridine, methylbenzenesulfonamide Simplified scaffold; methyl group limits steric hindrance

Key Differences and Implications

Substituent Effects: The butoxy group in the target compound confers higher lipophilicity compared to analogues with trifluoromethyl (10d) or acetyl substituents . This may enhance membrane permeability but reduce aqueous solubility.

Biological Relevance: The trifluoromethyl group in 10d and the acetyl group in ’s analogue are known to improve metabolic stability and binding affinity, respectively. The absence of these groups in the target compound suggests a trade-off between bulkiness and activity. Thiazole rings in all compounds are critical for hydrogen bonding and aromatic interactions, but the pyridine substitution in the target may offer unique electronic effects for target engagement.

Biological Activity

4-butoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide, a compound with potential therapeutic applications, has garnered attention for its biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, supported by relevant studies, data tables, and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H20N2O3S\text{C}_{16}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

This compound features a butoxy group, a thiazole ring, and a pyridine moiety which are significant for its biological interactions.

Biological Activity Overview

The biological activities of this compound include:

  • Anticancer Activity : Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibition : The compound has potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.
  • Antimicrobial Properties : There is preliminary evidence suggesting that thiazole derivatives can exhibit antibacterial and antifungal activities.

Anticancer Activity

A study investigating a series of thiazole-containing sulfonamides found that compounds structurally related to this compound demonstrated significant cytotoxicity against human breast cancer cell lines (MCF-7). The IC50 values for some derivatives were notably lower than that of doxorubicin, a standard chemotherapeutic agent.

CompoundIC50 (μM)Reference
711.9
911.7
1111.6

These findings suggest that the thiazole moiety contributes to the enhanced anticancer activity through mechanisms that may involve apoptosis and cell cycle arrest.

Enzyme Inhibition

The potential of this compound as an AChE inhibitor has been highlighted in research focusing on thiazole derivatives. Compounds with similar structures have shown promising results in inhibiting AChE, which is critical for managing Alzheimer's disease.

Case Study: AChE Inhibition

In a study evaluating various thiazole derivatives for their AChE inhibitory activity, one compound exhibited an IC50 value of 2.7 µM, indicating strong inhibition capabilities. Although specific data for our compound is not available, the structural similarities suggest a comparable mechanism of action.

Q & A

Q. What are the established synthetic routes for 4-butoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Thiazole Ring Formation : Condensation of pyridin-3-yl thiourea derivatives with α-halo ketones under reflux conditions in ethanol with glacial acetic acid as a catalyst .
  • Sulfonamide Coupling : Reaction of 4-butoxybenzenesulfonyl chloride with the ethylamine-linked thiazole intermediate in anhydrous dichloromethane, using triethylamine as a base.
  • Optimization : Employ Design of Experiments (DoE) to refine parameters (e.g., temperature, solvent polarity, catalyst loading). For example, flow-chemistry systems can enhance reproducibility and yield by maintaining precise control over reaction kinetics .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the integration of the butoxy group (δ 1.0–1.8 ppm for CH2_2/CH3_3), pyridinyl protons (δ 7.5–8.5 ppm), and sulfonamide NH (δ ~10 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Utilize reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve polar impurities.
  • X-ray Crystallography : Determine crystal structure to validate stereochemistry and intermolecular interactions, as demonstrated in related sulfonamide derivatives .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to target enzymes (e.g., phosphodiesterases)?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions between the thiazole-pyridinyl moiety and enzyme active sites. Prioritize hydrogen bonding with the sulfonamide group and π-π stacking of the aromatic rings.
  • Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational flexibility of the butoxy chain.
  • QSAR Modeling : Corrogate substituent effects (e.g., butoxy chain length) with inhibitory activity using datasets from analogs like 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives .

Q. What structural modifications to the butoxy or thiazole groups could enhance bioactivity or pharmacokinetic properties?

  • Methodological Answer :
  • Lipophilicity Adjustments : Replace the butoxy group with shorter alkoxy chains (e.g., methoxy) to improve aqueous solubility, or fluorinated analogs to enhance metabolic stability.
  • Thiazole Substitutions : Introduce electron-withdrawing groups (e.g., Cl, CF3_3) at the thiazole 5-position to modulate electronic effects on binding affinity.
  • In Vivo Profiling : Compare plasma half-life and clearance rates of analogs using LC-MS/MS in rodent models, referencing pharmacokinetic data from structurally related benzenesulfonamides .

Q. How can researchers resolve discrepancies in biological activity data across different studies?

  • Methodological Answer :
  • Analytical Validation : Re-evaluate compound purity via HPLC-MS to rule out degradation products. For example, trace oxidation of the thiazole ring could reduce potency .
  • Assay Standardization : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays, cell passage number).
  • Meta-Analysis : Apply statistical tools (e.g., Bayesian modeling) to harmonize data from divergent studies, accounting for variables like cell line heterogeneity or solvent effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.